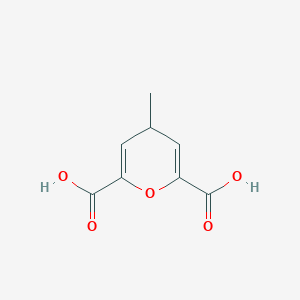

4-methyl-4H-pyran-2,6-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

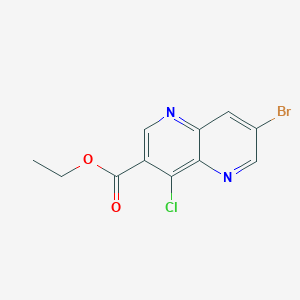

“4-methyl-4H-pyran-2,6-dicarboxylic acid” is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 . It’s also known as “4-oxo-4H-pyran-2,6-dicarboxylic acid” and is present in plants of the Papaveraceae family .

Synthesis Analysis

The synthesis of pyran derivatives, including “4-methyl-4H-pyran-2,6-dicarboxylic acid”, has been achieved through various synthetic strategies . A common approach is the multicomponent reaction (MCR) method, which involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis

The molecular structure of “4-methyl-4H-pyran-2,6-dicarboxylic acid” has been studied using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . The impact of –CH3 and –COOH substituents on the pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges was assessed .Chemical Reactions Analysis

Pyran derivatives, including “4-methyl-4H-pyran-2,6-dicarboxylic acid”, have been synthesized via one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Physical And Chemical Properties Analysis

“4-methyl-4H-pyran-2,6-dicarboxylic acid” is a solid at room temperature . Its InChI code is 1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 .Applications De Recherche Scientifique

Synthesis and Derivative Formation 4-Methyl-4H-pyran-2,6-dicarboxylic acid and its derivatives have been extensively studied for their synthesis and potential applications. Researchers have developed efficient synthesis methods for various 4H-pyran derivatives, focusing on improving yields and reaction conditions. For instance, an efficient preparation of methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate, a closely related compound, has been achieved under mild conditions, highlighting the potential for synthesizing similar compounds efficiently (Poulton & Cyr, 1980).

Structural Analysis and Stability Studies have explored the structural properties and stability of 4H-pyran derivatives. For instance, X-ray crystal structure analysis revealed that certain 4H-pyran-3,5-dicarboxylic acid esters exhibit nearly planar heterocycles, providing insights into their stability and reactivity (Görlitzer, Trittmacher & Jones, 2002). Understanding these structural properties is crucial for their application in various scientific fields.

Applications in Microbiology In microbiology, 4H-pyran-2,6-dicarboxylic acid has been shown to replace dipicolinic acid in restoring normal sporulation in Bacillus megaterium. This discovery points to its potential as a substitute in bacterial sporulation processes, which could have implications in the study of bacterial life cycles and possibly in industrial microbiological applications (Fukuda, Gilvarg & Lewis, 1969).

Catalytic Synthesis Enhancement There has been significant progress in enhancing the synthesis of 4H-pyran derivatives using various methods. For example, microwave-assisted catalytic synthesis has been employed to improve the efficiency and yield of 4-oxo-4H-pyran-2,6-dicarboxylic acid (Zhao Xiang-kui, 2009). Such advancements in synthetic methods are important for making these compounds more accessible for research and application.

Mécanisme D'action

Propriétés

IUPAC Name |

4-methyl-4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEDNSNSMLCGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-4H-pyran-2,6-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)

![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)

![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)